Ro 31-8830(盐酸盐)

描述

Ro 31-8830 (hydrochloride) is a compound related to Ro 31-8959, which is a potent inhibitor of HIV-1 proteinase. This inhibitor plays a crucial role in the treatment of AIDS by preventing the maturation of the virus, thereby inhibiting its replication and spread within the host. Ro 31-8959 has been shown to be effective in both acute and chronic infections and has reached phase III clinical trials, indicating its potential as a therapeutic agent against HIV-1 .

Synthesis Analysis

The synthesis of related compounds involves the creation of monomers with specific functional groups that can interact with the target protein. For instance, a novel diacyl chloride monomer with a phosphonate group was synthesized for the preparation of RO membranes, demonstrating the importance of precise chemical synthesis in developing compounds with desired properties . While the synthesis details of Ro 31-8830 (hydrochloride) are not provided, similar meticulous approaches in the synthesis of Ro 31-8959 would be critical for its efficacy as an HIV-1 proteinase inhibitor.

Molecular Structure Analysis

Ro 31-8959 is the first subnanomolar inhibitor that demonstrated a reversed stereochemical preference at the central hydroxyl group, which is significant for its binding affinity to HIV-1 proteinase. Free energy perturbation calculations have been used to understand the preference for the R-diastereomer over the S-diastereomer, indicating the importance of molecular structure in the drug's effectiveness. The stereochemical preference is influenced by both intermolecular and intramolecular energies, which are critical for the inhibitor's binding to the active site of the proteinase .

Chemical Reactions Analysis

The interaction of Ro 31-8959 with HIV-1 proteinase involves the formation of hydrogen bonds between the inhibitor and the active site aspartates of the enzyme. The central hydroxyl group of the inhibitor can form multiple hydrogen bonds, which are essential for its high binding affinity. The chemical reactions between the inhibitor and the proteinase are crucial for the drug's antiviral properties, as they disrupt the proteolytic processing necessary for viral maturation .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ro 31-8959 contribute to its antiviral efficacy. The compound exhibits high potency with IC50 values in the nanomolar range, indicating its strong inhibitory effect on HIV-1 replication. It is also effective when added at a late stage of infection, showcasing its ability to clear virus particles and cytopathic effects from cultures. The inhibitor's properties allow for a significant reduction in the proteolytic processing of viral proteins, which is a key step in the virus life cycle .

科学研究应用

Application 1: Inflammation and Immunomodulation

- Scientific Field : Inflammation and Immunomodulation .

- Summary of the Application : Ro 31-8830 is a potent inhibitor of protein kinase C, derived from the non-selective protein kinase inhibitor staurosporine . It has been used in research to study its effects on inflammation and immune response .

- Methods of Application : The selectivity of Ro 31-8830 for protein kinase C over other protein kinases was demonstrated, and its ability to inhibit protein kinase-C-mediated events in platelets and lymphocytes was studied .

- Results or Outcomes : The study demonstrated the oral anti-inflammatory activity of Ro 31-8830. This finding has implications for the treatment of inflammatory disorders in the clinic .

Application 2: High-Pressure Reverse Osmosis

- Scientific Field : Environmental Engineering .

- Summary of the Application : High-pressure reverse osmosis (HPRO) could allow more energy-efficient wastewater concentration compared to existing thermal processes .

- Methods of Application : The challenges and possible solutions for HPRO process design were reviewed, as well as options for disposing of or obtaining valuable salts .

- Results or Outcomes : The study suggests that HPRO could be a more energy-efficient method for wastewater concentration compared to existing thermal processes .

Application 3: Salt Recovery from Reverse Osmosis Rejects

- Scientific Field : Environmental Engineering .

- Summary of the Application : The membrane treatment is a physical separation which also generates considerable amount of waste, called as reject/concentrate . The reject/concentrate is more than three times concentrated than the feed water in terms of feed water salts .

- Methods of Application : Recovery of valuables from reverse osmosis (RO) reject for its reuse of inorganic salts would be most obvious solution to eliminate environmental damage .

- Results or Outcomes : This application could potentially reduce environmental damage by reusing inorganic salts from the RO reject .

Application 4: Water Transport in Reverse Osmosis Membranes

- Scientific Field : Chemical and Environmental Engineering .

- Methods of Application : This review covers the pivotal historical developments in RO technology, examines the chemical and physical properties of RO membrane materials, and critically reviews the models and mechanisms proposed for water transport in RO membranes .

- Results or Outcomes : Based on recent experimental and computational findings, a thorough analysis of the key transport models—the solution–diffusion and pore-flow models—was conducted to assess their validity for accurately describing water transport in RO membranes .

属性

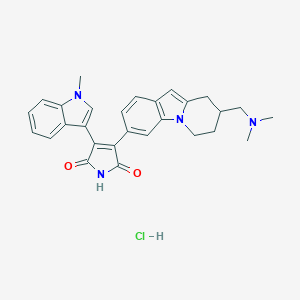

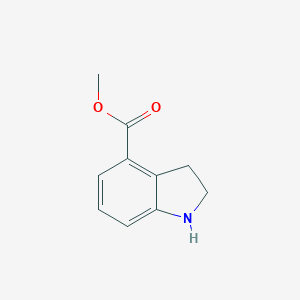

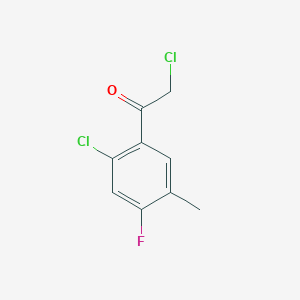

IUPAC Name |

3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-10-11-32-20(12-17)13-18-8-9-19(14-24(18)32)25-26(28(34)29-27(25)33)22-16-31(3)23-7-5-4-6-21(22)23;/h4-9,13-14,16-17H,10-12,15H2,1-3H3,(H,29,33,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVQGKBSNAIMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC5=C(C=C4)C=C6N5CCC(C6)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415526 | |

| Record name | 2-(8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyridol[1,2-a ]indol-3-yl)-3-(1-methylindol-3-yl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ro 31-8830 (hydrochloride) | |

CAS RN |

145333-02-4 | |

| Record name | 2-(8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyridol[1,2-a ]indol-3-yl)-3-(1-methylindol-3-yl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B136117.png)

![Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate](/img/structure/B136125.png)

![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)

![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)